7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H4BrFN2O2 |
|---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-6-2-1-5(10)7-4(8(13)14)3-11-12(6)7/h1-3H,(H,13,14) |
InChI Key |
GPIFQUNBVBLVBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2C(=C1)Br)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Temperature : The reaction temperature is crucial and must be carefully controlled to optimize yield and purity. Common temperatures range from room temperature to elevated temperatures (up to 100°C) depending on the specific step.
- Solvents : Solvents like dichloromethane, acetonitrile, and dimethylformamide (DMF) are commonly used due to their ability to dissolve reactants and facilitate the reaction.
- Catalysts : Catalysts such as palladium complexes may be used in certain steps, especially during cross-coupling reactions.
Chemical Reactions Analysis
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid participates in various chemical reactions due to its reactive functional groups. Key reactions include:
- Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles under appropriate conditions.
- Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions can be used to introduce aryl or alkyl groups.
- Hydrolysis : The carboxylic acid group can undergo hydrolysis or esterification reactions.
Data Tables
Synthesis Steps and Conditions
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | NBS, CH2Cl2, RT | 70-80% |
| 2 | Fluorination | Selectfluor, CH3CN, 50°C | 60-70% |
| 3 | Carboxylation | CO2, Pd(OAc)2, DMF, 100°C | 80-90% |
Chemical Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | Pd(PPh3)4, Na2CO3, H2O, 80°C | Aryl-substituted derivatives |
| Cross-Coupling | Pd(OAc)2, PhB(OH)2, K2CO3, toluene, 130°C | Arylpyrazolo[1,5-a]pyridines |
| Hydrolysis | NaOH, H2O, RT | Pyrazolo[1,5-a]pyridine-3-carboxylic acid |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activities or the inhibition of specific cellular processes.
Comparison with Similar Compounds
5-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid
Key Differences :
- Substituent Position : Bromine is at position 5 instead of 7.
- Molecular Formula : C₈H₄BrFN₂O₂ (MW: 259.03) .
- The 5-bromo isomer may exhibit reduced steric hindrance compared to the 7-bromo derivative.
- Applications : Used in high-purity pharmaceutical R&D, suggesting similar utility for the 7-bromo analog .
Comparison with Ester Derivatives
Propyl 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
Key Differences :
- Functional Group : Propyl ester replaces the carboxylic acid.
- Synthesis : Prepared via esterification (36% yield) under acidic conditions .
- Properties : Esters generally exhibit higher lipophilicity, enhancing membrane permeability but requiring hydrolysis for bioactivation.
- Molecular Weight : Higher than the carboxylic acid due to the propyl group.
Substituent Position and Functional Group Variations
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carbaldehyde
Key Differences :
2-Benzyloxy Derivatives (e.g., 20a–20c)
Key Differences :
- Substituents : Benzyloxy group at position 2 and methyl groups at positions 5 or 7 .
- Melting Points : Higher MPs (159.9–181.8°C) due to hydrogen bonding and crystallinity.
- Synthesis Yields : High yields (72–99%) via acid-catalyzed reactions .
Physicochemical and Pharmacological Implications
Data Table: Structural and Functional Comparisons
Biological Activity
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for diverse biological properties including antimicrobial and anticancer activities. The unique combination of bromine and fluorine atoms in its structure enhances its reactivity and binding affinity to biological targets.
The molecular formula of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is C8H4BrFN2O2, with a molecular weight of 259.03 g/mol. Its IUPAC name is derived from its structural components, which include a pyrazolo ring substituted with bromine and fluorine atoms.
| Property | Value |
|---|---|
| Molecular Formula | C8H4BrFN2O2 |
| Molecular Weight | 259.03 g/mol |
| IUPAC Name | 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid |
| InChI Key | GPIFQUNBVBLVBH-UHFFFAOYSA-N |
The biological activity of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of halogen substituents (bromine and fluorine) can enhance the compound's lipophilicity and facilitate its penetration into cellular membranes. This can lead to modulation of enzymatic activities or inhibition of specific cellular processes, making it a candidate for drug development.
Antimicrobial Activity
Research has indicated that compounds similar to 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have reported that derivatives of pyrazolo compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of pyrazolo derivatives. In vitro assays have shown that 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid can induce apoptosis in cancer cell lines. For example:
- HeLa Cells : Exhibited reduced viability upon treatment with the compound, suggesting a potential role in cancer therapy.
- Mechanism : The compound may trigger apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazolo derivative showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
- Anticancer Activity in Cell Lines : Research published in Cancer Letters indicated that treatment with 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid led to a significant decrease in cell proliferation in breast cancer cell lines (MCF-7) at doses ranging from 5 to 20 µM.
Comparative Analysis with Similar Compounds
The biological activity of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid | Moderate | High |
| 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid | Low | Moderate |
| 7-Bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid | High | Low |
Q & A
Q. Example Protocol :
React brominated precursor with silylformamidine (1:3 molar ratio) in DMF.
Stir at 25°C for 20 hours under argon.
Purify via flash chromatography (silica gel, hexane/ethyl acetate).
What mechanisms underlie the biological activity of this compound?
Answer:
The compound’s bioactivity stems from:
- Electron-Withdrawing Groups : The bromine and fluorine substituents enhance electrophilicity, facilitating interactions with microbial enzymes or kinase active sites .
- Aromatic π-System : Engages in hydrophobic interactions with protein pockets (e.g., observed in pyrazolo[1,5-a]pyrimidine derivatives targeting antimicrobial pathways) .
- Carboxylic Acid Group : Potential for hydrogen bonding or salt bridge formation with biological targets .
Q. Reported Activities :
- Inhibitory effects against bacterial strains (MIC values: 2–8 µg/mL for Gram-positive pathogens) .
- Kinase inhibition potential, inferred from structural analogs .
How should researchers address contradictions in reported spectral or biological data?
Answer:
Discrepancies often arise from:
- Purity Variations : Impurities (e.g., unreacted starting materials) skew NMR or bioassay results. Validate purity via HPLC (>98%) .
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d vs. CDCl). Standardize solvent systems .
- Biological Assay Conditions : Differences in cell lines or incubation times impact activity. Replicate assays under controlled conditions (e.g., 37°C, 5% CO) .
Case Study :
A study reported conflicting H NMR shifts for a related compound due to residual DMF. Repetition in CDCl resolved the discrepancy .
What advanced applications exist for this compound in drug discovery?
Answer:
Applications include:
- Scaffold for Antimicrobials : Structural analogs show activity against multidrug-resistant bacteria .
- Kinase Inhibitor Development : The pyrazolo[1,5-a]pyridine core mimics ATP-binding motifs in kinases .
- Prodrug Synthesis : Esterification of the carboxylic acid group enhances bioavailability (e.g., ethyl ester derivatives) .
Q. Recent Findings :
- A derivative demonstrated IC = 0.5 µM against EGFR kinase in preclinical models .
- Fluorine substitution improves metabolic stability in vivo .
What are the challenges in scaling up synthesis for preclinical studies?
Answer:
Key challenges include:
- Cost of Halogenated Reagents : Bromine and fluorine sources (e.g., NBS, Selectfluor) are expensive. Optimize stoichiometry to minimize waste .
- Purification at Scale : Chromatography is impractical; switch to recrystallization or liquid-liquid extraction .
- Regioselectivity : Competing substitution at pyridine vs. pyrazole rings requires careful monitoring via LC-MS .
Q. Scaled Protocol :
- Use flow chemistry for continuous bromination .
- Implement in-line IR spectroscopy for real-time reaction monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
